molecular formula C10H14F2N2O2S B13088992 N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide

N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide

Cat. No.: B13088992
M. Wt: 264.29 g/mol
InChI Key: XHBSTJOTRCVGGH-UHFFFAOYSA-N
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Description

N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide: is a chemical compound with the molecular formula C10H15F2N2O2S It is characterized by the presence of an amino group, two fluorine atoms, and a sulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2,4-difluoroaniline and 2-methylpropane-1-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the amino group or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug discovery.

    Protein Labeling: It can be used to label proteins for imaging or tracking purposes in biological research.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals or pharmaceuticals.

    Agriculture: It may be used in the development of agrochemicals for pest control or crop protection.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

  • N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
  • N-(3-Amino-2,4-difluorophenyl)butane-1-sulfonamide
  • N-(3-Amino-2,4-difluorophenyl)ethane-1-sulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the sulfonamide group. This affects the compound’s physical and chemical properties.
  • Chemical Properties: The presence of different alkyl chains can influence the compound’s solubility, stability, and reactivity.
  • Biological Activity: The variations in structure can lead to differences in biological activity, such as enzyme inhibition potency and selectivity.

Properties

Molecular Formula

C10H14F2N2O2S

Molecular Weight

264.29 g/mol

IUPAC Name

N-(3-amino-2,4-difluorophenyl)-2-methylpropane-1-sulfonamide

InChI

InChI=1S/C10H14F2N2O2S/c1-6(2)5-17(15,16)14-8-4-3-7(11)10(13)9(8)12/h3-4,6,14H,5,13H2,1-2H3

InChI Key

XHBSTJOTRCVGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F

Origin of Product

United States

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